molecular formula C9H12O2 B6206437 ethyl 1-ethynylcyclobutane-1-carboxylate CAS No. 2703778-93-0

ethyl 1-ethynylcyclobutane-1-carboxylate

Cat. No. B6206437
CAS RN: 2703778-93-0
M. Wt: 152.2
InChI Key:
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Description

Ethyl 1-ethynylcyclobutane-1-carboxylate, also known as ethyl 1-ethynylcyclopentyl carboxylate (ECPC), is an organic compound used in a variety of scientific research applications. It is an alkyne derivative of cyclobutane, a four-membered ring structure, and is a colorless liquid at room temperature. ECPC has a wide range of applications in the field of organic synthesis, including the synthesis of several drugs and the development of advanced materials. In addition, ECPC has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

ECPC has a wide range of applications in the field of organic synthesis, including the synthesis of several drugs and the development of advanced materials. It is used as a building block for the synthesis of compounds such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. ECPC has also been used in the synthesis of polymers, such as polyethyl 1-ethynylcyclobutane-1-carboxylateene, polypropylene, and polystyrene. In addition, ECPC is used in the synthesis of polyurethanes and polyureas.

Mechanism of Action

The mechanism of action of ECPC is not fully understood. However, studies have shown that ECPC acts as a substrate for enzymes involved in the biosynthesis of fatty acids. It is believed that ECPC is converted to an intermediate compound, which is then used in the synthesis of fatty acids.
Biochemical and Physiological Effects
ECPC has been studied for its potential biochemical and physiological effects. Studies have shown that ECPC can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, ECPC has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of fatty acids. ECPC has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).

Advantages and Limitations for Lab Experiments

ECPC has several advantages for laboratory experiments. It is a colorless liquid at room temperature, making it easy to handle and store. In addition, ECPC is relatively inexpensive and can be easily synthesized in the laboratory. However, ECPC is volatile and flammable, making it potentially hazardous to work with.

Future Directions

There are several potential future directions for the use of ECPC. One potential application is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. In addition, ECPC could be used in the synthesis of new materials, such as polymers and polyurethanes, for use in a variety of industries. ECPC could also be used in the development of new biocatalysts for the production of pharmaceuticals and other chemicals. Finally, ECPC could be used in the development of new bioprocesses for the production of biofuels and other renewable energy sources.

Synthesis Methods

The synthesis of ECPC involves the reaction of ethyl 1-ethynylcyclobutane-1-carboxylate acetate with ethynylmagnesium bromide in the presence of triethyl 1-ethynylcyclobutane-1-carboxylateamine. The reaction is conducted in a stirred flask at 0 °C and the reaction time is typically between 1-2 hours. The reaction mixture is then filtered and the crude product is purified by column chromatography. The final product is a colorless liquid with a boiling point of 77-78 °C and a melting point of -48 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 1-ethynylcyclobutane-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl cyclobutane-1-carboxylate", "Sodium hydride", "Bromoethane", "Sodium amide", "Acetylene" ], "Reaction": [ "Step 1: Ethyl cyclobutane-1-carboxylate is treated with sodium hydride to form the corresponding carbanion.", "Step 2: The carbanion is then reacted with bromoethane to form ethyl 1-bromoethylcyclobutane-1-carboxylate.", "Step 3: The 1-bromoethyl group is then replaced with an ethynyl group by reacting with sodium amide and acetylene to form ethyl 1-ethynylcyclobutane-1-carboxylate." ] }

CAS RN

2703778-93-0

Product Name

ethyl 1-ethynylcyclobutane-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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